molecular formula C12H14ClNO2 B2409776 Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate CAS No. 2418726-31-3

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate

Cat. No.: B2409776
CAS No.: 2418726-31-3
M. Wt: 239.7
InChI Key: RWNVQYMCXAFCNV-UHFFFAOYSA-N
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Description

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a cyclobutane ring attached to a carboxylate group and a chloropyridinyl moiety, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-2-6-12)7-9-3-4-10(13)14-8-9/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNVQYMCXAFCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxaldehyde with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridinyl moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclobutane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Biological Activity

Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClNO2
  • CAS Number : 2418726-31-3
  • IUPAC Name : this compound

The compound features a cyclobutane ring linked to a chloropyridinyl moiety, which is critical for its biological activity. Its unique structure allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. The chloropyridinyl group enhances its binding affinity, potentially modulating enzymatic activities or receptor functions. This interaction may lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Pseudomonas aeruginosaWeak inhibition

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as a therapeutic agent in infectious diseases.

Research on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of the compound in a mouse model of arthritis. The administration of the compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.

Q & A

Q. What are the optimized synthetic routes for Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate, and how can purity be validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, in a patent application, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride was reacted with 4-toluenesulfonate monohydrate in ethyl acetate, followed by concentration and filtration to yield the product (80% yield) . Purity validation typically employs HPLC (retention time: ~1.18 minutes under SMD-TFA05 conditions) and LCMS (m/z 411 [M+H]+) . Confirmatory characterization includes 1H^1H-NMR in DMSO-d6, with key signals at δ 3.82 (s, 3H, ester methyl) and δ 7.48–7.12 (aromatic protons) .

Q. How is the structural integrity of the compound confirmed in solution-phase studies?

Dynamic NMR experiments (e.g., variable-temperature 1H^1H-NMR) can assess conformational flexibility, particularly for the cyclobutane ring and chloropyridinyl substituent. For solid-state validation, X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization is recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the chloropyridinyl and cyclobutane moieties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects. For instance:

PropertyChloropyridinyl GroupCyclobutane Ring
Bond Angle StrainMinimalHigh (90° angles)
Electron-Withdrawing EffectStrong (Cl substituent)Moderate

These models predict nucleophilic attack at the chloropyridinyl methyl group or strain-driven ring-opening reactions in the cyclobutane .

Q. How can contradictory LCMS/NMR data be resolved during characterization?

  • LCMS discrepancies : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For example, a peak at m/z 411 [M+H]+ may require isotopic pattern analysis to confirm 35Cl^{35}Cl vs. 37Cl^{37}Cl contributions .
  • NMR signal overlap : Employ 13C^{13}C-NMR or 2D techniques (HSQC, HMBC) to resolve cyclobutane proton coupling. Deuterated solvents like DMSO-d6 reduce exchange broadening .

Q. What experimental design principles apply to studying metabolic or environmental degradation pathways?

  • In vitro metabolism : Use Ochrobactrum sp. strains for microbial degradation studies, monitoring intermediates via GC-MS (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine at 4.426 min retention time) .
  • Hydrolysis studies : Adjust pH (e.g., acidic/basic conditions) to probe ester bond stability. Track degradation products using LCMS under SQD-TFA05 conditions .

Q. How can crystallographic data resolve ambiguities in stereochemistry or molecular packing?

SHELXL refinement with TWIN/BASF commands is critical for handling twinned crystals. For example:

ParameterValue
R1 (all data)<0.05
Flack x parameter~0.0 (no twinning)

ORTEP-3-generated thermal ellipsoid plots visualize anisotropic displacement, clarifying substituent orientation .

Methodological Recommendations

  • Synthetic optimization : Replace ethyl acetate with dichloromethane for improved solubility of intermediates .
  • Data validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
  • Degradation tracking : Use isotopically labeled analogs (e.g., 13C^{13}C-methyl ester) for precise metabolite quantification .

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